

In-Depth Technical Guide: 7-Methoxy-3-methylquinoxalin-2(1H)-one

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Compound of Interest

Compound Name: 7-Methoxy-3-methylquinoxalin-2(1H)-one

Cat. No.: B038803

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CAS Number: 117237-99-7

Abstract

This technical guide provides a comprehensive overview of **7-Methoxy-3-methylquinoxalin-2(1H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its role as a key intermediate in the development of bioactive molecules. While direct biological activity data for this specific compound is limited in publicly available literature, this guide summarizes the known activities of its derivatives, highlighting its potential as a scaffold for generating novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a common feature in numerous biologically active molecules and approved drugs.

7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS No. 117237-99-7) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its strategic substitution with a methoxy group at the 7-position and a methyl group at the 3-position provides a foundation for further chemical modifications to explore structure-activity relationships (SAR). This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of **7-Methoxy-3-methylquinoxalin-2(1H)-one** is presented in Table 1. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 1: Physicochemical Properties of **7-Methoxy-3-methylquinoxalin-2(1H)-one**

Property	Value	Source
CAS Number	117237-99-7	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1]
Appearance	Pale yellow solid (Predicted)	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted)	N/A
SMILES	<chem>COc1cc2c(cc1)N=C(C)C(=O)N2</chem>	[1]
InChI	InChI=1S/C10H10N2O2/c1-6-10(14)12-8-4-3-7(13-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,14)	[1]

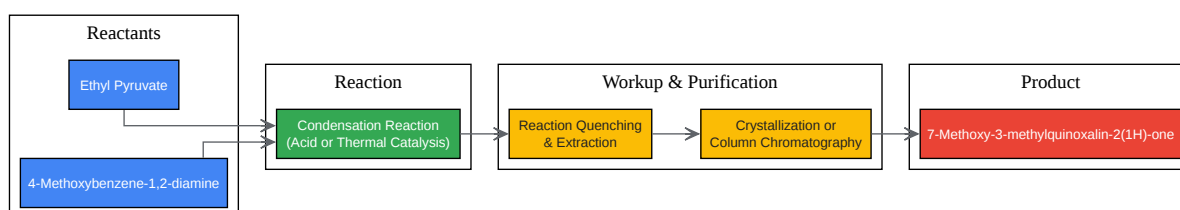
Note: "N/A" indicates that the data is not available in the searched literature.

Synthesis and Experimental Protocol

The synthesis of **7-Methoxy-3-methylquinoxalin-2(1H)-one** is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α -keto ester. Based on available literature for similar quinoxalinone syntheses, a reliable method involves the reaction of 4-methoxybenzene-1,2-diamine with ethyl pyruvate. Scientific literature suggests that the use of a 4-substituted benzene-1,2-diamine often leads to the preferential formation of the 7-substituted quinoxalinone isomer, making this a regioselective synthesis.

General Synthesis Workflow

The logical flow for the synthesis of **7-Methoxy-3-methylquinoxalin-2(1H)-one** is depicted below.



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Caption: General workflow for the synthesis of **7-Methoxy-3-methylquinoxalin-2(1H)-one**.

Detailed Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of **7-Methoxy-3-methylquinoxalin-2(1H)-one**.

Materials:

- 4-Methoxybenzene-1,2-diamine
- Ethyl pyruvate
- Ethanol (or Acetic Acid)
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Standard laboratory glassware and equipment

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
- **Addition of Reagent:** To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into ethyl acetate. Combine the organic layers and wash with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **7-Methoxy-3-methylquinoxalin-2(1H)-one**.

Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Role in Drug Discovery

While there is a lack of direct biological activity data for **7-Methoxy-3-methylquinoxalin-2(1H)-one** in the public domain, its significance lies in its role as a versatile intermediate for the synthesis of potent drug candidates. Derivatives of this core structure have demonstrated a wide range of biological activities.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have been extensively studied for their antimicrobial properties. For instance, various hydrazone, hydrazine, and pyrazole derivatives of the quinoxalin-2(1H)-one scaffold have shown significant antibacterial and antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[2]

Anticancer Activity

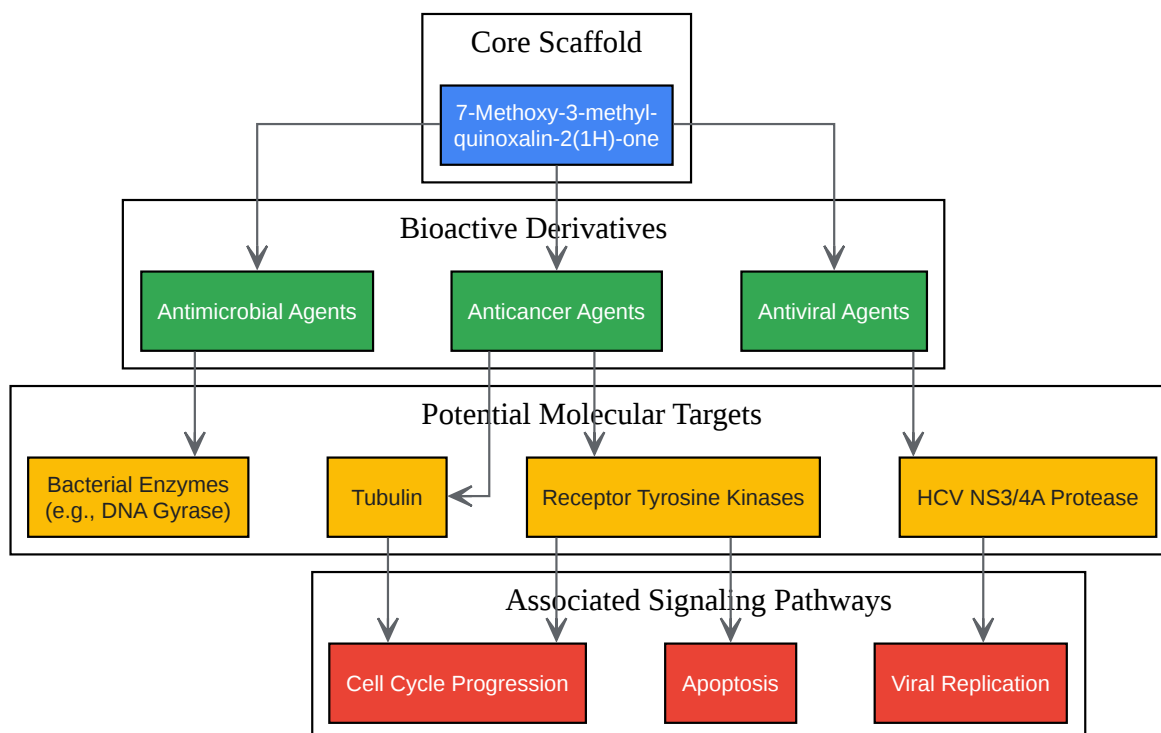
The quinoxaline core is a well-established pharmacophore in anticancer drug design. Derivatives incorporating the **7-methoxy-3-methylquinoxalin-2(1H)-one** moiety have been investigated as potential anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. For example, a derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent with low nanomolar antiproliferative activity against a panel of human tumor cell lines.[3]

Antiviral Activity

The 7-methoxy-3-methylquinoxaline moiety is a key structural feature in a series of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. In these inhibitors, the quinoxaline group occupies the P2 pocket of the enzyme, and modifications at the 3-position have been shown to influence the antiviral potency and resistance profile. The 3-methyl-7-methoxyquinoxaline scaffold was found to be a promising lead in the development of these antiviral agents.[4]

Potential Signaling Pathways

Given the diverse biological activities of its derivatives, it can be inferred that the **7-methoxy-3-methylquinoxalin-2(1H)-one** scaffold can be elaborated to interact with various biological targets and signaling pathways. The diagram below illustrates a conceptual framework of how derivatives of this core might exert their therapeutic effects based on the activities of related compounds.



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Caption: Conceptual relationship of the core scaffold to its derivatives and their potential biological targets and pathways.

Conclusion

7-Methoxy-3-methylquinoxalin-2(1H)-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. While direct biological data on the compound itself is scarce, its utility as a key synthetic intermediate for the development of potent antimicrobial, anticancer, and antiviral agents is well-documented. This technical guide provides a consolidated resource of its physicochemical properties and a detailed synthesis protocol to aid researchers in its application for the discovery of novel therapeutics. Further investigation into the direct biological activities of this core scaffold and its simpler derivatives is warranted to fully elucidate its pharmacological potential.

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